4,6-Dimethoxypyrimidine-2-carbaldehyde

Description

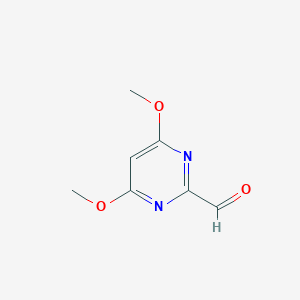

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,6-dimethoxypyrimidine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-11-6-3-7(12-2)9-5(4-10)8-6/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYWHUOXVOLTFRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20560954 | |

| Record name | 4,6-Dimethoxypyrimidine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125966-89-4 | |

| Record name | 4,6-Dimethoxy-2-pyrimidinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125966-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dimethoxypyrimidine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,6 Dimethoxypyrimidine 2 Carbaldehyde and Core Derivatives

Strategies for Pyrimidine (B1678525) Core Construction and Methoxylation

The formation of the 4,6-dimethoxypyrimidine (B185312) core is a critical phase, involving the initial cyclization to create a pyrimidine ring, followed by the introduction of methoxy (B1213986) groups at the C4 and C6 positions.

Cyclization Reactions for Dihydroxypyrimidine Precursors

The construction of the pyrimidine ring often begins with the synthesis of a dihydroxy-substituted precursor, such as 4,6-dihydroxypyrimidine (B14393) or its 2-amino derivative. A common and industrially relevant method involves the cyclization of a malonic acid derivative with a reagent supplying the N-C-N fragment of the pyrimidine ring.

For instance, 4,6-dihydroxypyrimidine can be prepared by reacting a malonate, like dimethyl malonate, with formamide (B127407) in the presence of a strong base such as an alkali metal alkoxide (e.g., sodium methoxide) at elevated temperatures. google.comgoogle.com This integrated, one-step process provides good yields of the alkali metal salt of 4,6-dihydroxypyrimidine. google.com An optimized procedure involves adding the malonate and formamide to a solution of sodium methoxide (B1231860) in an alcohol, heating the mixture, and then precipitating the product by acidification. google.com

Similarly, 2-amino-4,6-dihydroxypyrimidine (B16511) is synthesized through the cyclization of diethyl malonate with guanidine (B92328) nitrate, facilitated by sodium methoxide. proquest.comgoogle.comcabidigitallibrary.orgchemicalbook.com The reaction is typically refluxed for several hours, after which the solvent is removed, and the product is precipitated by adjusting the pH. chemicalbook.com This precursor is a key intermediate for producing 2-amino-4,6-dimethoxypyrimidine (B117758), which is important in the synthesis of sulfonylurea herbicides. google.comcabidigitallibrary.org

Table 1: Representative Cyclization Reactions for Dihydroxypyrimidine Precursors

| Starting Materials | Reagents | Product | Yield | Reference |

| Dimethyl Malonate, Formamide | Sodium Methoxide | 4,6-Dihydroxypyrimidine | 84.0% | google.com |

| Guanidine Nitrate, Diethyl Malonate | Sodium Methoxide | 2-Amino-4,6-dihydroxypyrimidine | 96.1% | chemicalbook.com |

Halogenation and Methoxylation Protocols for 4,6-Dimethoxypyrimidine Formation

With the dihydroxypyrimidine precursor in hand, the next step involves converting the hydroxyl groups into a more reactive form, typically through halogenation, followed by methoxylation to yield the target 4,6-dimethoxypyrimidine.

The chlorination of 4,6-dihydroxypyrimidine is a standard procedure to produce 4,6-dichloropyrimidine (B16783). wipo.int This is often achieved using chlorinating agents like phosphorus oxychloride (POCl₃), sometimes in the presence of a base such as dimethylaniline. epo.org An alternative method utilizes phosgene (B1210022) with a tertiary amine base in a chlorinated solvent. epo.org These halogenated pyrimidines are highly susceptible to nucleophilic substitution.

Nucleophilic Aromatic Substitution (SNAr) with Alkali Metal Methoxides

The conversion of 4,6-dichloropyrimidine to 4,6-dimethoxypyrimidine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. masterorganicchemistry.com The electron-deficient nature of the pyrimidine ring, further activated by the two chloro substituents, facilitates attack by nucleophiles. libretexts.org Sodium methoxide (NaOMe) is the most common nucleophile used for this transformation. chemicalbook.comquizlet.com The reaction involves the addition of the methoxide ion to the pyrimidine ring, forming a negatively charged intermediate known as a Meisenheimer complex, followed by the elimination of the chloride ion to restore aromaticity. masterorganicchemistry.comlibretexts.org

The reaction is typically carried out by treating a suspension of 4,6-dichloropyrimidine in methanol (B129727) with sodium methoxide and heating the mixture. chemicalbook.com

Optimized Conditions for High Yield and Purity in Industrial Processes

For industrial-scale production, synthetic routes are optimized for efficiency, cost-effectiveness, and safety. In the synthesis of 2-amino-4,6-dimethoxypyrimidine, a key industrial route involves the chlorination of 2-amino-4,6-dihydroxypyrimidine with phosphorus oxychloride, followed by methoxylation with a sodium methanol solution. proquest.comcabidigitallibrary.org However, this process involves hazardous reagents and generates significant wastewater. proquest.comcabidigitallibrary.org

More environmentally benign, "green" approaches have been developed. One such method for synthesizing 2-amino-4,6-dimethoxypyrimidine involves the direct methylation of 2-amino-4,6-dihydroxypyrimidine using dimethyl carbonate as a methylating agent, avoiding the chlorination step entirely. google.com This process is conducted under pressure at elevated temperatures and simplifies the procedure, reduces waste, and enhances safety, making it suitable for large-scale industrial production. google.com

Malononitrile-Based Routes to 2-Amino-4,6-dimethoxypyrimidine

An alternative and increasingly preferred industrial pathway to 2-amino-4,6-dimethoxypyrimidine starts from malononitrile. proquest.comcabidigitallibrary.orggoogle.com This route is favored due to reduced waste generation. cabidigitallibrary.org The process typically involves several steps:

Imidization: Malononitrile reacts with methanol in the presence of hydrogen chloride (or a safer alternative like acetyl chloride) to form a dimethoxy malonamidine intermediate. proquest.comgoogle.comgoogle.com

Cyanamide Substitution: The intermediate then reacts with cyanamide. google.comgoogle.com

Cyclization: The final step is a thermal or catalyst-induced cyclization to form the 2-amino-4,6-dimethoxypyrimidine ring. proquest.comgoogle.comresearchgate.net

Recent improvements in this route focus on optimizing reaction conditions and catalysts, such as using Lewis acidic ionic liquids to enhance the rate of the final cyclization step, achieving high yields under milder conditions. researchgate.net A patented method reports a total yield of over 77% with product purity exceeding 99%. google.com

Table 2: Comparison of Synthetic Routes to 2-Amino-4,6-dimethoxypyrimidine

| Route | Key Starting Materials | Key Steps | Advantages | Disadvantages | Reference |

| Guanidine-Based | Guanidine Nitrate, Diethyl Malonate | Cyclization, Chlorination, Methoxylation | Established method | Use of hazardous POCl₃, wastewater generation | proquest.comcabidigitallibrary.org |

| "Green" Methylation | 2-Amino-4,6-dihydroxypyrimidine, Dimethyl Carbonate | Direct Methylation | Avoids chlorination, safer, less waste | Requires high pressure and temperature | google.com |

| Malononitrile-Based | Malononitrile, Methanol, Cyanamide | Imidization, Substitution, Cyclization | Low waste, high purity and yield | Requires careful control of anhydrous conditions | proquest.comcabidigitallibrary.orggoogle.com |

Introduction and Functionalization of the C2-Carbaldehyde Moiety

Once the 4,6-dimethoxypyrimidine core is synthesized, the final step is the introduction of the aldehyde functional group at the C2 position. This can be achieved through various formylation methods.

One common strategy is the Vilsmeier-Haack reaction. This reaction uses a formylating agent generated in situ from a formamide derivative (like N,N-dimethylformamide, DMF) and an activating agent such as phosphoryl chloride (POCl₃). thieme-connect.de The electrophilic Vilsmeier reagent then attacks the electron-rich C2 position of 4,6-dimethoxypyrimidine to yield the desired aldehyde after hydrolysis.

Another approach involves the oxidation of a precursor molecule, such as 2-hydroxymethyl-4,6-dimethoxypyrimidine or 2-methyl-4,6-dimethoxypyrimidine. For example, 4,6-dimethoxy-2-(methylthio)-1,3-pyrimidine can be oxidized to the corresponding sulfone, 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine, using an oxidizing agent like hydrogen peroxide in an acidic medium. google.com While this example illustrates oxidation at a C2 substituent, a similar principle could be applied to a C2-methyl or C2-hydroxymethyl group using appropriate oxidizing agents (e.g., manganese dioxide for the oxidation of a hydroxymethyl group) to furnish the carbaldehyde.

A further method involves the Gattermann-Koch reaction or its variations, which introduce a formyl group onto an aromatic ring using carbon monoxide and hydrogen chloride under pressure with a catalyst, though this is more typically applied to benzenoid aromatics. thieme-connect.de The Rieche formylation, using dichloromethyl methyl ether and a Lewis acid, is another possibility for introducing the aldehyde group onto the activated pyrimidine ring. thieme-connect.de

Strategies for Direct Formylation at C2

Considerations for Vilsmeier-Haack Formylation in Pyrimidine Systems

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgwikipedia.org The reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). The resulting electrophilic iminium ion then attacks the electron-rich ring.

However, in the case of pyrimidine systems, particularly those activated by electron-donating groups, the regioselectivity of the Vilsmeier-Haack reaction is a critical consideration. The C5 position of the pyrimidine ring is generally more susceptible to electrophilic attack than the C2 position. For instance, the Vilsmeier-Haack reaction on 2-methylpyrimidine-4,6-diol has been shown to result in formylation exclusively at the C5 position, yielding 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde. mdpi.com This preference for C5 formylation is attributed to the strong activating effect of the hydroxyl or methoxy groups at positions 4 and 6, which directs the electrophile to the adjacent C5 position. Therefore, direct formylation of 4,6-dimethoxypyrimidine at the C2 position using standard Vilsmeier-Haack conditions is expected to be a low-yielding process, with the major product likely being the 5-formyl isomer.

Indirect Routes via Functional Group Interconversions at C2

Given the challenges associated with direct C2 formylation, indirect routes starting from precursors with an existing functional group at the C2 position offer a more viable synthetic strategy. These methods involve the transformation of a suitable functional group into the desired aldehyde.

Oxidation of C2-Methyl or Alkyl Substituents (Theoretical Considerations)

Reduction of C2-Carboxylic Acid or Ester Derivatives

A more controlled and widely applicable indirect route involves the reduction of a C2-carboxylic acid or its ester derivative. The synthesis of 4,6-dimethoxypyrimidine-2-carboxylic acid has been reported, making it a viable starting material. The reduction of carboxylic acids directly to aldehydes is challenging as the intermediate aldehyde is often more reactive than the starting acid and is further reduced to the alcohol.

A more common and effective strategy is the reduction of the corresponding ester. The methyl or ethyl ester of 4,6-dimethoxypyrimidine-2-carboxylic acid can be prepared through standard esterification procedures. Subsequent reduction of the ester to the aldehyde can be achieved using sterically hindered reducing agents at low temperatures. Diisobutylaluminium hydride (DIBAL-H) is a particularly useful reagent for this transformation, as it can selectively reduce esters to aldehydes, provided the reaction is carried out with a stoichiometric amount of the reagent and at low temperatures, such as -78 °C, to prevent over-reduction to the primary alcohol. masterorganicchemistry.com

Table 1: Common Reducing Agents for Ester to Aldehyde Conversion

| Reducing Agent | Typical Reaction Conditions | Notes |

| Diisobutylaluminium hydride (DIBAL-H) | -78 °C, Toluene or Hexane | Stoichiometric control is crucial. |

| Lithium tri-tert-butoxyaluminum hydride | -78 °C, THF | Milder reducing agent than LiAlH₄. |

Conversion from C2-Nitrile Precursors

Another versatile indirect method is the conversion of a C2-nitrile group into an aldehyde. The synthesis of 4,6-dimethoxypyrimidine-2-carbonitrile (B154273) has been documented, starting from 4,6-dichloro-2-(methylthio)pyrimidine, which is oxidized to the sulfone followed by displacement with potassium cyanide. researchgate.net

The nitrile group can then be converted to the aldehyde through partial reduction. Reagents like DIBAL-H are effective for the reduction of nitriles to imines, which are subsequently hydrolyzed upon aqueous workup to yield the corresponding aldehyde. masterorganicchemistry.com This two-step sequence from the nitrile provides a reliable pathway to the desired 2-carbaldehyde.

Synthesis of Isomeric and Halogenated Dimethoxypyrimidine Aldehydes

The synthesis of isomeric and halogenated derivatives of dimethoxypyrimidine aldehydes has also been explored, providing valuable structural analogs for various applications.

For instance, 4,6-dichloro-5-formylpyrimidine is a known compound that can serve as a precursor for various substituted pyrimidines. nih.gov The synthesis of 4,6-dichloropyrimidine itself can be achieved from 4,6-dihydroxypyrimidine using reagents like phosphorus oxychloride. chemicalbook.com

Furthermore, the synthesis of 2-amino-4,6-diarylpyrimidine-5-carbonitriles has been achieved through a three-component reaction, which can potentially be adapted to synthesize related aldehyde derivatives. nih.gov The synthesis of 2-chloro-4,6-dimethoxypyrimidine (B81016) has also been reported through various routes. google.comgoogle.com Halogenated pyrimidines, such as 5-chloro-4,6-dimethoxy-2-(methylthio)pyrimidine, have been synthesized via chlorination with N-chlorosuccinimide (NCS). researchgate.net These halogenated intermediates offer a handle for further functionalization, including the potential introduction of a formyl group or its precursor.

Synthesis of 4,6-Dimethoxypyrimidine-5-carbaldehyde (B1587238)

The introduction of a formyl group at the C5 position of the 4,6-dimethoxypyrimidine ring is most commonly achieved through the Vilsmeier-Haack reaction. ijpcbs.comwikipedia.orgorganic-chemistry.org This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide, such as N,N-dimethylformamide (DMF). ijpcbs.comwikipedia.orgtcichemicals.com The pyrimidine nucleus, being an electron-rich heteroaromatic system, is susceptible to electrophilic substitution by the Vilsmeier reagent. organic-chemistry.org

The general mechanism involves the formation of the electrophilic chloroiminium ion (Vilsmeier reagent) from POCl₃ and DMF. The electron-rich 4,6-dimethoxypyrimidine then attacks this electrophile, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate yields the desired 4,6-dimethoxypyrimidine-5-carbaldehyde. wikipedia.org

While a specific, detailed experimental protocol for 4,6-dimethoxypyrimidine-5-carbaldehyde is not extensively documented in publicly available literature, the synthesis can be extrapolated from similar reactions with other pyrimidine derivatives. For instance, the formylation of 2-methylpyrimidine-4,6-diol has been reported, providing valuable insights into potential reaction conditions. mdpi.comresearchgate.net

General Reaction Scheme:

Table 1: Reaction Parameters for the Synthesis of 4,6-Dimethoxypyrimidine-5-carbaldehyde via Vilsmeier-Haack Reaction

| Parameter | Value | Reference |

| Starting Material | 4,6-Dimethoxypyrimidine | - |

| Reagents | Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) | ijpcbs.comwikipedia.org |

| Solvent | Dichloromethane (DCM) or excess DMF | mdpi.comresearchgate.net |

| Reaction Temperature | 0 °C to reflux | mdpi.comresearchgate.net |

| Reaction Time | 2-24 hours | mdpi.comresearchgate.net |

| Work-up | Aqueous basic solution (e.g., sodium bicarbonate) | wikipedia.org |

| Purification | Column chromatography | - |

Detailed research findings indicate that the reactivity of the pyrimidine ring is significantly influenced by the nature and position of the substituents. The two methoxy groups at positions 4 and 6 increase the electron density of the ring, thereby facilitating the electrophilic attack at the C5 position.

Synthesis of 2,4-Dimethoxypyrimidine-5-carbaldehyde (B14109)

The synthesis of 2,4-dimethoxypyrimidine-5-carbaldehyde can also be envisioned to proceed via the Vilsmeier-Haack reaction, similar to its 4,6-dimethoxy isomer. The presence of two methoxy groups at the 2 and 4 positions activates the pyrimidine ring towards electrophilic substitution at the 5-position.

Alternative approaches to pyrimidine-5-carbaldehydes have been described, which could potentially be adapted for the synthesis of the 2,4-dimethoxy derivative. One such method involves the reaction of α-formylaroylketene dithioacetals with amidines. researchgate.net Another general procedure for synthesizing 2-substituted pyrimidine-5-carboxylic esters, which could be precursors to the aldehyde, has also been reported. organic-chemistry.org

General Reaction Scheme (Vilsmeier-Haack):

Table 2: Potential Reaction Parameters for the Synthesis of 2,4-Dimethoxypyrimidine-5-carbaldehyde

| Parameter | Value | Reference |

| Starting Material | 2,4-Dimethoxypyrimidine | - |

| Reagents | Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) | ijpcbs.comwikipedia.org |

| Solvent | Dichloromethane (DCM) or Chloroform | - |

| Reaction Temperature | 0 °C to reflux | - |

| Reaction Time | 4-24 hours | - |

| Work-up | Aqueous sodium or potassium carbonate solution | wikipedia.org |

| Purification | Recrystallization or column chromatography | - |

Further research is required to establish a definitive and optimized synthetic protocol for this specific isomer.

Preparation of 4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde (B1640236)

The synthesis of 4-chloro-2,6-dimethoxypyrimidine-5-carbaldehyde presents a greater synthetic challenge due to the presence of the chloro substituent. A direct Vilsmeier-Haack reaction on 4-chloro-2,6-dimethoxypyrimidine (B129315) could be a feasible route, although the electron-withdrawing nature of the chlorine atom might deactivate the ring towards electrophilic substitution, potentially requiring harsher reaction conditions.

An alternative strategy could involve the synthesis of 2,4,6-trichloropyrimidine-5-carbaldehyde (B1310558) followed by selective nucleophilic substitution of the chlorine atoms at positions 2 and 6 with methoxide ions. The regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde has been reported, suggesting that such a selective substitution is plausible. shd-pub.org.rs

A patent describes the preparation of 5-methoxy-4,6-dichloropyrimidine from 4,6-dihydroxy-5-methoxypyrimidine (B1354921) using phosphorus trichloride, which indicates that chlorination of a substituted pyrimidine ring is a viable process. google.com This methodology could potentially be adapted for the synthesis of the target compound.

Table 3: Hypothetical Reaction Parameters for the Synthesis of 4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde

| Parameter | Method 1: Vilsmeier-Haack | Method 2: From Trichloropyrimidine | Reference |

| Starting Material | 4-Chloro-2,6-dimethoxypyrimidine | 2,4,6-Trichloropyrimidine-5-carbaldehyde | shd-pub.org.rs |

| Reagents | POCl₃, DMF | Sodium methoxide (NaOMe) | shd-pub.org.rs |

| Solvent | High-boiling solvent (e.g., o-dichlorobenzene) | Methanol | shd-pub.org.rs |

| Reaction Temperature | Elevated temperatures | Room temperature to reflux | shd-pub.org.rs |

| Reaction Time | 12-48 hours | 2-12 hours | shd-pub.org.rs |

| Work-up | Aqueous work-up | Neutralization and extraction | shd-pub.org.rs |

| Purification | Column chromatography | Column chromatography | shd-pub.org.rs |

The development of a reliable and high-yielding synthesis for 4-chloro-2,6-dimethoxypyrimidine-5-carbaldehyde remains an area for further investigation.

Chemical Reactivity and Reaction Mechanisms of 4,6 Dimethoxypyrimidine 2 Carbaldehyde

Reactivity of the Pyrimidine (B1678525) Ring System

The pyrimidine core, a six-membered heterocyclic aromatic compound with two nitrogen atoms, is inherently electron-deficient. However, the presence and positioning of substituents can dramatically alter its electronic properties and, consequently, its reactivity.

Influence of Methoxy (B1213986) Groups on Ring Electrophilicity and Reactivity

The two methoxy groups at the C4 and C6 positions of the pyrimidine ring play a crucial role in modulating its reactivity. As electron-donating groups, they increase the electron density of the aromatic system. This donation of electron density counteracts the inherent electron-withdrawing nature of the two ring nitrogen atoms.

This increased electron density generally makes the pyrimidine ring less susceptible to nucleophilic attack compared to its unsubstituted or halogen-substituted counterparts. However, the presence of these activating groups can direct electrophilic substitution to the C5 position, which is the most electron-rich carbon in the ring. While electrophilic substitutions on pyrimidines are generally difficult due to the ring's π-deficient nature, the activating effect of the methoxy groups can facilitate such reactions under specific conditions. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) Reactions on Halogenated Precursors

The synthesis of 4,6-dimethoxypyrimidine-2-carbaldehyde often involves precursor molecules that are halogenated, typically at the C2 and C4/C6 positions. Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for introducing various functional groups onto the pyrimidine ring. wikipedia.org The regioselectivity of these reactions is highly sensitive to the electronic and steric environment of the pyrimidine ring. wuxiapptec.com

For instance, in 2,4-dichloropyrimidines, nucleophilic attack generally occurs preferentially at the C4 position. However, the presence of an electron-donating group at the C6 position, such as a methoxy group, can direct the substitution to the C2 position. wuxiapptec.com This is attributed to the alteration of the Lowest Unoccupied Molecular Orbital (LUMO) distribution, making the C2 position more electrophilic. wuxiapptec.com

Amination is a common SNAr reaction performed on halogenated pyrimidines to introduce amino functionalities. These reactions can be influenced by factors such as the nature of the amine, the solvent, and the presence of catalysts. In some cases, solvolysis, where the solvent acts as the nucleophile, can be a competing reaction pathway, particularly when using protic solvents like alcohols. acs.orgmdpi.com The use of acid catalysts can promote amination but may also enhance solvolysis if used in high concentrations. acs.org

Unexpected products from amination and solvolysis have been observed in reactions with structurally complex pyrimidines, highlighting the influence of the starting material's structure on the reaction outcome. mdpi.com

To improve the efficiency and regioselectivity of SNAr aminations, particularly with weakly nucleophilic amines, catalytic systems have been developed. Sodium sulfinate, in combination with a phase-transfer catalyst like tetrabutylammonium (B224687) bromide, has been shown to be an effective catalyst for the amination of 2,4-dichloropyrimidine. researchgate.net This method allows for the regioselective synthesis of aminopyrimidines. researchgate.net While not directly on this compound, this methodology is relevant to the synthesis of its precursors.

Coupling Reactions (e.g., Palladium-Catalyzed)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Heck reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds on the pyrimidine ring. nih.govnih.govlibretexts.org These reactions typically involve the coupling of a halogenated or triflated pyrimidine with an organometallic reagent in the presence of a palladium catalyst and a base. libretexts.org

The general mechanism for these couplings involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org The reactivity of the halogen leaving group generally follows the order I > Br > OTf >> Cl. libretexts.org The choice of solvent can also significantly impact the reaction's efficiency. rsc.org

For pyrimidine systems, these coupling reactions provide a versatile method for introducing a wide range of substituents, including aryl, heteroaryl, and alkyl groups, which is crucial for the synthesis of diverse pyrimidine derivatives. nih.govorganic-chemistry.org

Transformations of the C2-Carbaldehyde Functionality

The aldehyde group at the C2 position of this compound is a versatile functional handle that can undergo a variety of chemical transformations. These reactions allow for the further elaboration of the molecule and the introduction of new functionalities.

One common reaction is the Claisen-Schmidt condensation , an aldol (B89426) condensation between an aldehyde (in this case, this compound) and a ketone or another aldehyde. This reaction is typically carried out under basic conditions and leads to the formation of α,β-unsaturated carbonyl compounds, often referred to as chalcones when one of the reactants is an aromatic aldehyde. mdpi.com For example, the condensation of a pyrimidine-5-carbaldehyde (B119791) with acetophenones has been reported to yield pyrimidine-based chalcones. mdpi.com

The aldehyde can also participate in multicomponent reactions . These are reactions where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants. Such reactions are highly efficient for building molecular complexity. For instance, aminopyrimidines have been used in one-pot three-component reactions with aldehydes and β-ketoesters to synthesize complex pyrimido[1,6-a]pyrimidine systems. nih.gov

Furthermore, the aldehyde group can be a precursor for the synthesis of other heterocyclic rings fused to the pyrimidine core. For example, reaction with hydrazines can lead to the formation of pyrazolopyrimidines.

Below is a table summarizing some potential transformations of the C2-carbaldehyde group:

| Reaction Type | Reagents | Product Type |

| Claisen-Schmidt Condensation | Ketones/Aldehydes, Base | α,β-Unsaturated Carbonyls (Chalcones) |

| Multicomponent Reactions | Amines, β-dicarbonyls, etc. | Fused Heterocyclic Systems |

| Reductive Amination | Amines, Reducing Agent | Secondary/Tertiary Amines |

| Oxidation | Oxidizing Agent | Carboxylic Acid |

| Reduction | Reducing Agent | Alcohol |

| Wittig Reaction | Phosphonium Ylides | Alkenes |

Condensation Reactions

Condensation reactions involving the aldehyde group are a cornerstone of the chemical behavior of this compound, enabling the synthesis of a diverse array of larger, more complex molecules.

The reaction of an aldehyde with a primary amine to form an imine, commonly known as a Schiff base, is a fundamental transformation in organic chemistry. dergipark.org.tr This reaction is characterized by the formation of a carbon-nitrogen double bond (azomethine group). dergipark.org.trmdpi.com For pyrimidine derivatives, the formation of Schiff bases is a well-established method for synthesizing compounds with a range of biological activities. mdpi.comnih.gov

The synthesis of pyrimidine Schiff bases can be achieved by reacting the corresponding pyrimidine-carbaldehyde with various aromatic or aliphatic amines. dergipark.org.trnih.gov Catalysts, such as indium(III) trifluoromethanesulfonate, can be employed to facilitate the reaction. nih.gov The resulting Schiff bases are often stable solids and can be characterized using spectroscopic techniques like MS, NMR, and IR. dergipark.org.trnih.gov

Table 1: Examples of Schiff Base Formation with Pyrimidine Aldehydes

| Pyrimidine Aldehyde Derivative | Amine | Catalyst | Product | Reference |

| 4-(4-fluoroanilino)-6-methyl-2-phenylpyrimidine-5-carbaldehyde | Various aromatic amines | In(OTf)3 | 5-iminomethyl-6-methyl-2-phenylpyrimidine derivatives | nih.gov |

| Imidazole-2-carboxaldehyde | 4-aminoantipyrine | None specified | Schiff base ligand | nih.gov |

| Salicylaldehyde | Various amines | None specified | Salicylaldehyde Schiff bases | science.gov |

The Knoevenagel condensation is a modification of the aldol condensation where a carbonyl compound reacts with a compound possessing an active methylene (B1212753) group, catalyzed by a weak base. sigmaaldrich.comwikipedia.org This reaction typically results in the formation of an α,β-unsaturated product after spontaneous dehydration. sigmaaldrich.com The active methylene compound is characterized by having a C-H bond that is easily deprotonated due to the presence of electron-withdrawing groups like -CO₂R, -COR, -CN, or -NO₂. sigmaaldrich.comwikipedia.org

A variety of catalysts can be used, including primary and secondary amines and their salts. sigmaaldrich.com The Doebner modification of the Knoevenagel condensation utilizes pyridine (B92270) as a solvent, particularly when one of the activating groups on the nucleophile is a carboxylic acid, leading to condensation followed by decarboxylation. wikipedia.orgorganic-chemistry.org

Table 2: Key Features of the Knoevenagel Condensation

| Feature | Description | Reference |

| Reactants | Aldehyde or ketone and a compound with an active hydrogen | sigmaaldrich.comwikipedia.org |

| Catalyst | Typically a weakly basic amine (e.g., piperidine) | wikipedia.org |

| Intermediate | A β-hydroxy carbonyl compound | sigmaaldrich.com |

| Product | Often an α,β-unsaturated ketone (conjugated enone) | wikipedia.org |

| Doebner Modification | Uses pyridine as a solvent, often with malonic acid, leading to decarboxylation | wikipedia.orgorganic-chemistry.org |

Oxidation Reactions to Carboxylic Acids

The aldehyde group of this compound can be oxidized to the corresponding carboxylic acid. A variety of oxidizing agents can be employed for this transformation. organic-chemistry.org

Common methods for the oxidation of aldehydes to carboxylic acids include:

Metal-based reagents: Reagents like pyridinium (B92312) chlorochromate (PCC) catalyzed by periodic acid (H₅IO₆) can efficiently oxidize aldehydes. organic-chemistry.org

Metal-free oxidations: Systems like Oxone provide a milder alternative to traditional metal-mediated oxidations. organic-chemistry.org N-hydroxyphthalimide (NHPI) can act as an organocatalyst in the presence of oxygen for the aerobic oxidation of aldehydes. organic-chemistry.org

Biocatalytic methods: Aldehyde dehydrogenases (ALDHs) can catalyze the chemoselective aerobic oxidation of aldehydes to carboxylic acids with high efficiency. nih.gov

Table 3: Selected Reagents for Aldehyde Oxidation

| Reagent/System | Conditions | Comments | Reference |

| Pyridinium chlorochromate (PCC) / H₅IO₆ | Acetonitrile | Facile and quantitative preparation. | organic-chemistry.org |

| Oxone | Not specified | Mild and simple protocol. | organic-chemistry.org |

| N-hydroxyphthalimide (NHPI) / O₂ | Organic solvent or water | Aerobic oxidation, no transition metals required. | organic-chemistry.org |

| Aldehyde dehydrogenases (ALDHs) | Aqueous buffer, 40 °C | High chemoselectivity. | nih.gov |

Reduction Reactions to Alcohols or Amines (Derived from related compounds)

The aldehyde functional group is readily reduced to a primary alcohol. libretexts.orglibretexts.org Common laboratory reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org NaBH₄ is a milder reagent, while LiAlH₄ is more reactive and can also reduce esters and carboxylic acids. libretexts.orglibretexts.orgyoutube.com The reduction mechanism involves the nucleophilic addition of a hydride ion (:H⁻) to the carbonyl carbon, followed by protonation of the resulting alkoxide ion. libretexts.orglibretexts.org

In biological systems, the reduction of aldehydes and ketones is often carried out by coenzymes such as NADH or NADPH. libretexts.orglibretexts.org

Table 4: Common Reducing Agents for Aldehydes

| Reducing Agent | Reactivity | Substrates Reduced | Comments | Reference |

| Sodium borohydride (NaBH₄) | Mild | Aldehydes, Ketones | Safe and easy to handle. | libretexts.orglibretexts.org |

| Lithium aluminum hydride (LiAlH₄) | Strong | Aldehydes, Ketones, Esters, Carboxylic Acids | More reactive and requires anhydrous conditions. | libretexts.orglibretexts.orgyoutube.com |

| H₂/Metal Catalyst | Varies | Alkenes, Aldehydes, Ketones | Catalytic hydrogenation. | youtube.com |

Reactivity of Methoxy Substituents

The methoxy groups on the pyrimidine ring can undergo specific reactions, most notably demethylation.

Selective Demethylation Studies

The selective cleavage of aryl methyl ethers is a significant reaction in organic synthesis. rsc.org A variety of methods have been developed for the demethylation of methoxy groups on aromatic and heteroaromatic rings.

For instance, a chemoselective demethylation method for methoxypyridine derivatives has been developed using L-selectride in refluxing THF, which effectively cleaves the methoxy group to a hydroxyl group. researchgate.netelsevierpure.com Other methods for demethylation include the use of Lewis acids like aluminum halides (e.g., AlBr₃, AlCl₃) in organic solvents. google.com These reagents have been used for the regioselective demethylation of various methoxy-substituted aromatic compounds. google.com

Table 5: Reagents for Selective Demethylation

| Reagent | Substrate Type | Conditions | Reference |

| L-selectride | Methoxypyridine derivatives | THF, reflux | researchgate.netelsevierpure.com |

| Aluminum bromide (AlBr₃) | 2,3,4,6-tetramethoxy acetophenone | Acetonitrile | google.com |

| Aluminum chloride (AlCl₃) | 2,4,5-trimethoxy benzaldehyde | Not specified | google.com |

Substitution of Methoxy Groups with Other Functionalities

The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly when activated by electron-withdrawing groups. In the case of this compound, the aldehyde group at the C2 position, along with the ring nitrogen atoms, enhances the electrophilicity of the pyrimidine core, making the methoxy groups at the C4 and C6 positions susceptible to displacement by various nucleophiles.

The generally accepted mechanism for this substitution is the addition-elimination pathway. libretexts.org This process involves the initial attack of a nucleophile on the carbon atom bearing a methoxy group, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This intermediate is stabilized by the delocalization of the negative charge onto the electron-withdrawing aldehyde group and the ring nitrogen atoms. Subsequently, the methoxy group departs as a leaving group, and the aromaticity of the pyrimidine ring is restored.

Detailed research has demonstrated the successful substitution of methoxy groups with various functionalities. For instance, the reaction of related 4,6-dimethoxypyrimidine (B185312) derivatives with amines can lead to the formation of 2,4,6-trisubstituted pyrimidines. While specific studies on this compound are limited, the principles of SNAr on similarly substituted pyrimidines provide a strong basis for predicting its reactivity. For example, the reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) with amines results in the substitution of the chloro groups. mdpi.com Given that methoxy groups can also act as leaving groups in activated systems, similar reactivity is expected.

The substitution of methoxy groups with other nucleophiles, such as thiols, is also a feasible transformation. Thiols are effective nucleophiles and can displace methoxy groups on electron-poor heteroaromatic rings. nih.gov The reaction would proceed through a similar SNAr mechanism, yielding the corresponding thioether derivatives.

Furthermore, the conversion of dimethoxypyrimidines to dihydroxypyrimidines can be achieved through acidic or basic hydrolysis of the methoxy groups. This reaction is essentially a nucleophilic substitution where water or hydroxide (B78521) ions act as the nucleophile. A method for synthesizing 2-amino-4,6-dimethoxypyrimidine (B117758) involves the initial formation of 2-amino-4,6-dihydroxypyrimidine (B16511), which is then methylated. google.com This indicates that the reverse reaction, the hydrolysis of the methoxy groups, is a viable process.

The following table summarizes the expected substitution reactions of the methoxy groups in this compound with various nucleophiles, based on established reactivity patterns of similar pyrimidine derivatives.

| Nucleophile (Nu) | Expected Product | Reaction Conditions |

| Primary/Secondary Amine (RNH₂/R₂NH) | 4,6-Diamino- or 4,6-bis(alkyl/arylamino)pyrimidine-2-carbaldehyde | Heating in a suitable solvent, possibly with a base |

| Thiol (RSH) | 4,6-Bis(alkyl/arylthio)pyrimidine-2-carbaldehyde | Base (e.g., NaH, K₂CO₃) in an inert solvent |

| Hydroxide (OH⁻) | 4,6-Dihydroxypyrimidine-2-carbaldehyde | Acidic or basic hydrolysis |

Table 1: Predicted Substitution Reactions of Methoxy Groups

Pyrimidine Ring Rearrangements and Stability Studies

Intramolecular Rearrangements (e.g., Lactim-Lactam Tautomerism)

The structure of this compound, with its methoxy groups, generally favors the aromatic lactim form. However, the potential for tautomerism in pyrimidine derivatives is a well-documented phenomenon. acs.orgresearchgate.net While the target molecule itself does not possess the typical hydroxyl groups that readily undergo lactim-lactam tautomerism, related pyrimidine structures provide insight into potential intramolecular rearrangements.

One of the most relevant rearrangements for pyrimidine systems is the Dimroth rearrangement. wikipedia.orgnih.gov This rearrangement involves the isomerization of N-substituted pyrimidines where an endocyclic nitrogen and its exocyclic substituent exchange places. wikipedia.org The process typically occurs under thermal or pH-mediated conditions and proceeds through a ring-opening, bond rotation, and ring-closure sequence. nih.gov For a molecule like this compound, a Dimroth-type rearrangement could be envisioned if the aldehyde group first reacts with a nucleophile, such as an amine, to form an imine. This resulting 2-iminopyrimidine could then potentially undergo rearrangement. Studies on 1,2-dihydro-2-imino-1-methylpyrimidines have shown that the rate of Dimroth rearrangement is influenced by the substituents on the pyrimidine ring. rsc.org

While direct evidence for lactim-lactam tautomerism in this compound is not available, the tautomeric equilibria of related hydroxypyrimidines have been studied extensively. researchgate.net For instance, 4-hydroxypyrimidine (B43898) exists in equilibrium with its keto tautomers, pyrimidin-4(1H)-one and pyrimidin-4(3H)-one. researchgate.net The position of this equilibrium is sensitive to substituents on the ring and the solvent. nih.gov Although the methoxy groups in the target molecule are less prone to tautomerization than hydroxyl groups, the possibility of minor tautomeric forms cannot be entirely ruled out, especially under specific catalytic conditions.

Stability and Degradation Pathways of Pyrimidine-Core Derivatives

The stability of the pyrimidine core in this compound is influenced by the nature of its substituents and the surrounding chemical environment. The electron-withdrawing aldehyde group at the C2 position and the electron-donating methoxy groups at the C4 and C6 positions create a unique electronic profile that affects its stability.

Under acidic conditions, the pyrimidine ring, being a weak base, can be protonated at one of the nitrogen atoms. This can increase its susceptibility to nucleophilic attack and potentially facilitate the hydrolysis of the methoxy groups to hydroxyl groups, as discussed in section 3.3.2. A study on the stability of daunorubicin (B1662515) and its amidine derivatives, which contain a heterocyclic core, showed that the rate of degradation is pH-dependent, with the smallest differences in degradation rates observed in acidic environments. nih.gov

Under basic conditions, the aldehyde group can undergo various reactions, such as aldol-type condensations or Cannizzaro-type disproportionation, which could lead to degradation or the formation of new products. Furthermore, strong basic conditions can promote the nucleophilic substitution of the methoxy groups.

The degradation of the pyrimidine ring itself typically requires more drastic conditions. However, certain rearrangements, like the Dimroth rearrangement mentioned earlier, can be considered a form of structural degradation under specific conditions, as they alter the fundamental pyrimidine scaffold. nih.gov The stability of related 4,6-dihydroxypyrimidine (B14393) derivatives has been studied, revealing a tendency for spontaneous dimerization in solution. acs.org While this is a different derivative, it highlights the potential for complex stability profiles in substituted pyrimidines.

The following table outlines potential degradation pathways for this compound under different conditions, based on the known chemistry of pyrimidines and aldehydes.

| Condition | Potential Degradation Pathway | Potential Products |

| Strong Acid | Hydrolysis of methoxy groups | 4,6-Dihydroxypyrimidine-2-carbaldehyde |

| Strong Base | Aldol condensation of the aldehyde | Higher molecular weight condensation products |

| Strong Base | Nucleophilic substitution of methoxy groups | Products of substitution (see Table 1) |

| Thermal Stress | Decomposition/Polymerization | Complex mixture of degradation products |

Table 2: Potential Degradation Pathways

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides a detailed fingerprint of a molecule by identifying its constituent functional groups and their vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the various functional groups present in a molecule. In the case of 4,6-dimethoxypyrimidine-2-carbaldehyde, the FT-IR spectrum is expected to be characterized by several key absorption bands. A strong absorption band is anticipated around 1700 cm⁻¹, which is characteristic of the C=O stretching vibration of the aldehyde group. rsc.org The aromatic C-H stretching vibrations of the pyrimidine (B1678525) ring are expected to appear in the region of 3000–3100 cm⁻¹. rsc.org

For comparison, the FT-IR spectrum of the related compound, 2-amino-4,6-dimethoxypyrimidine (B117758), has been reported and can provide insights into the vibrational modes of the dimethoxypyrimidine core. sigmaaldrich.com In a study on 2-amino-4-chloro-6-methoxypyrimidine (B129847), the vibrational spectra were interpreted in terms of fundamental modes, combination, and overtone bands, which can serve as a basis for assigning the spectral features of this compound. researchgate.net

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference |

| Aromatic C-H Stretch | 3000-3100 | rsc.org |

| Aldehyde C=O Stretch | ~1700 | rsc.org |

Note: This data is based on general expected ranges and not on a specific experimental spectrum of this compound.

Raman Spectroscopy for Molecular Vibrations

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the precise connectivity and chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments. The aldehyde proton is expected to appear as a singlet in the downfield region, typically between δ 9.8 and 10.2 ppm. rsc.org The methoxy (B1213986) groups should give rise to a sharp singlet around δ 3.9–4.1 ppm. rsc.org The proton on the pyrimidine ring is also expected to produce a singlet.

For comparison, the ¹H NMR spectrum of the related compound 2-amino-4,6-dimethoxypyrimidine has been documented, providing a reference for the chemical shifts of the pyrimidine and methoxy protons. chemicalbook.com

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Reference |

| Aldehyde (-CHO) | 9.8 - 10.2 | Singlet | rsc.org |

| Methoxy (-OCH₃) | 3.9 - 4.1 | Singlet | rsc.org |

| Pyrimidine C5-H | Varies | Singlet |

Note: This data is based on general expected ranges and not on a specific experimental spectrum of this compound.

Carbon Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, the carbonyl carbon of the aldehyde group is predicted to resonate at a significantly downfield chemical shift, in the range of δ 190–195 ppm. rsc.org The carbons of the methoxy groups are expected to appear around δ 55–60 ppm. rsc.org The carbons of the pyrimidine ring will have characteristic chemical shifts influenced by the electron-donating methoxy groups and the electron-withdrawing aldehyde group.

A study on the photodegradation of 2,4,6-trinitrotoluene (B92697) utilized ¹³C NMR to identify various degradation products, showcasing the power of this technique in structural identification of complex mixtures. nih.gov

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Reference |

| Aldehyde (C=O) | 190 - 195 | rsc.org |

| Methoxy (-OCH₃) | 55 - 60 | rsc.org |

| Pyrimidine Ring Carbons | Varies |

Note: This data is based on general expected ranges and not on a specific experimental spectrum of this compound.

Heteroatom NMR (e.g., ¹¹⁹Sn NMR for complexes)

Heteroatom NMR, such as ¹¹⁹Sn NMR, is crucial for characterizing organometallic complexes. While the synthesis of tin(IV) and organotin(IV) complexes with various ligands has been reported, including their characterization by ¹¹⁹Sn NMR, a specific study on complexes of this compound is not found in the reviewed literature. nih.govrsc.orgresearchgate.netrsc.orgnih.gov The chemical shifts in ¹¹⁹Sn NMR are highly sensitive to the coordination environment of the tin atom, providing valuable information about the structure of the complex in both solution and the solid state. nih.gov

Mass Spectrometry Techniques

Mass spectrometry serves as a fundamental tool for determining the molecular weight and elemental composition of this compound, as well as elucidating its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Electron Spray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight and Fragmentation

Electron Spray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for determining the molecular weight of polar molecules like this compound. In ESI-MS, the molecule is typically protonated to form the [M+H]⁺ ion. For this compound (C₇H₈N₂O₃), the expected molecular ion [M+H]⁺ would have a mass-to-charge ratio (m/z) of approximately 169.15.

The fragmentation of the molecular ion under ESI-MS/MS conditions provides valuable structural information. By inducing fragmentation through collision with an inert gas, a characteristic pattern of product ions is generated. nih.gov This pattern can be compared with the fragmentation of analogous compounds to confirm the structure. Although a detailed fragmentation pathway for this compound is not explicitly detailed in the provided results, the general principles of ESI-MS fragmentation would apply, involving cleavages at the functional groups. nih.govnih.govresearchgate.net

Table 1: Predicted ESI-MS Adducts for a Related Compound: 4,6-dimethoxypyrimidine-2-carboxylic acid (C₇H₈N₂O₄)

| Adduct | Predicted m/z |

| [M+H]⁺ | 185.05568 |

| [M+Na]⁺ | 207.03762 |

| [M-H]⁻ | 183.04112 |

| [M+NH₄]⁺ | 202.08222 |

| [M+K]⁺ | 223.01156 |

Data sourced from PubChem for a structurally related compound to illustrate the principles of ESI-MS adduct formation. uni.lu

X-ray Crystallography

X-ray crystallography provides definitive three-dimensional structural information, including bond lengths, bond angles, and crystal packing.

Single-Crystal X-ray Diffraction for Three-Dimensional Structure Determination

Single-crystal X-ray diffraction is the gold standard for determining the precise atomic arrangement of a crystalline solid. vensel.orgmdpi.com This technique would reveal the planar structure of the pyrimidine ring, the orientation of the methoxy and carbaldehyde substituents, and any intermolecular interactions such as hydrogen bonding or π-π stacking in the solid state. researchgate.net While a specific single-crystal structure of this compound is not available in the provided search results, analysis of related pyrimidine derivatives provides insight into the expected structural features. vensel.orgresearchgate.netresearchgate.net For instance, in a related compound, 2-amino-4,6-dimethoxypyrimidinium thiophene-2-carboxylate, the pyrimidine ring exhibits specific bond angles and the methoxy groups deviate slightly from the ring plane. researchgate.net

Powder X-ray Diffraction for Polymorphism and Solid-State Characteristics

Powder X-ray Diffraction (PXRD) is a valuable technique for characterizing the bulk properties of a crystalline solid, including phase purity and the identification of different polymorphic forms. nih.gov Polymorphism, the ability of a compound to exist in multiple crystal structures, can significantly impact its physical properties. The PXRD pattern, a plot of diffracted intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline phase. nih.gov By comparing the experimental PXRD pattern of a synthesized batch of this compound with a simulated pattern from single-crystal data, its phase purity can be confirmed. researchgate.net

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For aromatic and heterocyclic compounds like this compound, the primary electronic transitions observed are π-π* and n-π* transitions.

The UV-Vis spectrum of pyrimidine derivatives is characterized by distinct absorption bands. ias.ac.in The positions and intensities of these bands are influenced by the nature and position of substituents on the pyrimidine ring. ias.ac.innih.govnih.gov The methoxy groups (electron-donating) and the carbaldehyde group (electron-withdrawing) in this compound are expected to cause a shift in the absorption maxima compared to unsubstituted pyrimidine. ias.ac.in Studies on related pyrimidine compounds show that alkyl substituents tend to increase the basicity and can influence the electronic spectra. nih.gov The UV-Vis spectrum of this compound would be instrumental in understanding its electronic structure and for quantitative analysis. mdpi.com

Computational Chemistry and Theoretical Studies

Molecular Electrostatic Potential (MEP) Analysis for Reactivity Prediction

Molecular Electrostatic Potential (MEP) analysis is a vital tool for predicting the reactive sites of a molecule. An MEP map illustrates the electrostatic potential on the surface of the molecule, providing a visual guide to its charge distribution. uni-rostock.de Different potential values are represented by different colors:

Red: Regions of most negative electrostatic potential, rich in electrons, indicating sites prone to electrophilic attack.

Blue: Regions of most positive electrostatic potential, electron-poor, indicating sites for nucleophilic attack.

Green: Regions of neutral or zero potential.

For 4,6-Dimethoxypyrimidine-2-carbaldehyde, an MEP map would likely show negative potential (red) concentrated around the nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen atom of the carbaldehyde group, as these are the most electronegative atoms. wiley-vch.dewikipedia.org These areas represent the primary sites for interactions with electrophiles or for forming hydrogen bonds. Conversely, positive potential (blue) would be expected around the hydrogen atoms, particularly the aldehyde hydrogen. This analysis helps in understanding how the molecule would interact with other reagents or biological targets. oup.com

Frontier Molecular Orbital (FMO) Theory for Electron Transfer and Reactivity

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. uni-rostock.de

HOMO: Represents the ability of a molecule to donate electrons.

LUMO: Represents the ability of a molecule to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. uni-rostock.de

In this compound, the electron-donating methoxy (B1213986) groups and the pyrimidine ring would contribute significantly to the HOMO. The electron-withdrawing carbaldehyde group would be the primary contributor to the LUMO. DFT calculations can precisely determine the energies of these orbitals and the magnitude of the energy gap, providing quantitative measures of the molecule's kinetic stability and its potential for electronic transitions. uni-rostock.de

Table 2: Illustrative Frontier Molecular Orbital Properties (Calculated via DFT)

| Property | Description | Typical Calculated Value |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 eV |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 eV |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 4.5 to 5.5 eV |

| Electronegativity (χ) | -(E(HOMO) + E(LUMO))/2 | 4.0 to 5.0 eV |

| Chemical Hardness (η) | (E(LUMO) - E(HOMO))/2 | 2.25 to 2.75 eV |

Note: These values are illustrative and based on typical results for similar aromatic aldehydes. Specific calculations are needed for this compound.

Topological Analyses of Intermolecular Interactions

Topological analysis of the electron density provides a rigorous framework for defining chemical bonds and intermolecular interactions based on the principles of quantum mechanics.

The Quantum Theory of Atoms in Molecules (QTAIM or AIM) defines atoms and the bonds that link them based on the topology of the electron density (ρ). This theory allows for a molecule to be partitioned into distinct atomic basins. wikipedia.org The analysis focuses on identifying critical points in the electron density where the gradient of the density is zero. wiley-vch.de

A key feature of AIM is the "bond path," a line of maximum electron density that links the nuclei of two chemically bonded atoms. wikipedia.org The existence of a bond path is a universal indicator of a chemical interaction, ranging from strong covalent bonds to weak intermolecular forces like hydrogen bonds. uni-rostock.dewikipedia.org By locating a bond critical point (BCP) between two atoms and analyzing the properties of the electron density at that point (such as its magnitude and its Laplacian), AIM can characterize the nature and strength of the interaction. uni-rostock.de For this compound, AIM analysis could be used to precisely characterize the covalent bonds within the molecule and to study potential intermolecular hydrogen bonds in dimers or larger aggregates.

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational method used to visualize and characterize non-covalent interactions (NCIs) in molecular systems. researchgate.net It is based on the electron density (ρ) and its gradient (∇ρ). The RDG is a dimensionless quantity that highlights regions of space where non-covalent interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, are significant. researchgate.netunam.mx

While specific RDG analyses for this compound are not extensively documented in the literature, the principles of the method allow for a theoretical discussion of the expected non-covalent interactions. For a molecule with its structure, one would anticipate several key interactions:

Hydrogen Bonds: The presence of the aldehyde oxygen and the nitrogen atoms in the pyrimidine ring suggests the potential for hydrogen bond formation with suitable donor molecules.

van der Waals Interactions: The methoxy groups and the aromatic pyrimidine ring would contribute to dispersive van der Waals forces, which are crucial for molecular packing in the solid state.

Intramolecular Interactions: The proximity of the aldehyde group to the methoxy groups might lead to weak intramolecular hydrogen bonds or other stabilizing interactions that influence the molecule's conformation.

An RDG plot would visually represent these interactions as low-density, low-gradient isosurfaces. The sign of the second eigenvalue of the Hessian matrix of the electron density (λ₂) within these regions helps to distinguish between attractive (λ₂ < 0) and repulsive (λ₂ > 0) interactions.

Table 1: Predicted Non-Covalent Interactions in this compound Detectable by RDG Analysis

| Interaction Type | Participating Atoms/Groups | Expected RDG Signature |

| Hydrogen Bonding | Aldehyde O, Pyrimidine N with H-bond donors | Low-density, low-gradient isosurface with λ₂ < 0 |

| van der Waals | Methoxy groups, Pyrimidine ring | Extended, low-density, low-gradient isosurfaces |

| Steric Repulsion | Close contacts between bulky groups | Low-density, low-gradient isosurface with λ₂ > 0 |

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a computational tool that provides a visual and quantitative description of intermolecular interactions in a crystal lattice. nih.govnih.gov By mapping properties like the normalized contact distance (d_norm) onto the molecular surface, it is possible to identify and quantify the close contacts between neighboring molecules.

For this compound, a Hirshfeld surface analysis would be instrumental in understanding its crystal packing. The d_norm surface highlights regions where intermolecular distances are shorter (red), approximately equal to (white), or longer (blue) than the van der Waals radii of the interacting atoms. nih.gov

O···H/H···O Contacts: These would arise from interactions involving the methoxy and aldehyde oxygen atoms with hydrogen atoms on neighboring molecules, potentially indicating weak C-H···O hydrogen bonds. nih.govnih.gov

N···H/H···N Contacts: Interactions involving the pyrimidine nitrogen atoms with hydrogen atoms on adjacent molecules. nih.gov

C···C Contacts: These may indicate π-π stacking interactions between the pyrimidine rings of adjacent molecules. researchgate.net

Table 2: Predicted Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

| Contact Type | Description | Expected Percentage Contribution |

| H···H | Interactions between hydrogen atoms | High |

| O···H/H···O | Interactions involving oxygen and hydrogen atoms | Moderate to Significant |

| C···H/H···C | Interactions involving carbon and hydrogen atoms | Moderate |

| N···H/H···N | Interactions involving nitrogen and hydrogen atoms | Moderate |

| C···C | Stacking interactions between pyrimidine rings | Low to Moderate |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net These models can then be used to predict the activity of new, untested compounds. researchgate.net

For this compound, QSAR models could be developed to predict its potential as an antimicrobial, anticancer, or enzyme inhibitory agent, given that pyrimidine derivatives are known to exhibit a wide range of biological activities. nih.govnih.govgsconlinepress.com The development of a QSAR model involves calculating a set of molecular descriptors that quantify various aspects of the molecule's structure and properties. These descriptors can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, connectivity indices.

3D Descriptors: Molecular shape, volume, surface area.

Physicochemical Descriptors: LogP (lipophilicity), polarizability, dipole moment.

A statistical method, such as multiple linear regression (MLR) or more advanced machine learning algorithms, is then used to build a model that correlates these descriptors with the observed biological activity. researchgate.netmui.ac.ir For a series of pyrimidine derivatives including this compound, a QSAR study could reveal which structural features are most important for a particular biological activity. For instance, the presence and position of the methoxy and aldehyde groups would be key variables.

Table 3: Potentially Relevant Descriptors for QSAR Modeling of this compound

| Descriptor Class | Example Descriptors | Potential Relevance to Biological Activity |

| Electronic | Dipole moment, Partial charges | Receptor binding, membrane permeability |

| Steric | Molecular volume, Surface area | Fit within an enzyme's active site |

| Hydrophobic | LogP | Membrane transport, hydrophobic interactions |

| Topological | Connectivity indices | Overall molecular shape and branching |

Thermochemical and Kinetic Studies (e.g., Reaction Pathways, Transition States)

Computational thermochemical and kinetic studies can provide valuable information about the stability, reactivity, and reaction mechanisms of this compound. These studies typically employ quantum mechanical methods to calculate the energies of reactants, products, and transition states.

Thermochemical Properties:

Thermochemical properties such as the heat of formation, Gibbs free energy of formation, and entropy can be calculated to assess the thermodynamic stability of the molecule. Thermal analysis of pyrimidine derivatives has shown that the stability and decomposition pathways are influenced by the nature and position of substituents. researchgate.net

Kinetic Studies and Reaction Pathways:

Computational methods can be used to explore the reaction mechanisms involving this compound. This includes identifying the transition states and calculating the activation energies for various potential reactions. For example, the reactivity of the aldehyde group towards nucleophilic attack can be investigated, which is a key step in many of its synthetic applications.

Studies on related pyrimidine derivatives have explored reaction mechanisms such as cycloadditions and substitutions. organic-chemistry.org For this compound, computational studies could elucidate the pathways for its synthesis or its conversion into other biologically active molecules. For instance, the mechanism of its formation via the Reimer-Tiemann reaction on a corresponding pyrimidine could be modeled. acs.org Furthermore, the enzymatic conversion of similar pyrimidine derivatives has been studied computationally, providing insights into the role of active site residues and the stereospecificity of the reaction. rsc.orgscispace.com

Table 4: Potential Computational Thermochemical and Kinetic Investigations for this compound

| Investigation Type | Key Parameters to Calculate | Insights Gained |

| Thermochemical Analysis | Heat of formation, Gibbs free energy | Thermodynamic stability, likelihood of formation |

| Reaction Pathway Analysis | Transition state structures, Activation energies | Reaction mechanisms, rate-determining steps |

| Mechanistic Studies | Intermediates, Reaction coordinates | Detailed understanding of reaction steps |

Applications in Advanced Organic Synthesis and Materials Science

A Versatile Building Block in Complex Molecule Synthesis

The strategic placement of a reactive aldehyde group at the 2-position of the 4,6-dimethoxypyrimidine (B185312) core renders this compound a valuable and versatile intermediate for the construction of intricate molecular architectures. The electron-rich nature of the pyrimidine (B1678525) ring, influenced by the two methoxy (B1213986) groups, modulates the reactivity of the aldehyde and the ring itself, allowing for a range of chemical transformations.

Precursor for N-Heterocyclic Systems

The 4,6-dimethoxypyrimidine moiety is a key structural motif found in numerous biologically active compounds, particularly in the agrochemical sector. nih.govrsc.org The aldehyde functionality of 4,6-dimethoxypyrimidine-2-carbaldehyde serves as a crucial handle for the annulation of additional heterocyclic rings, leading to the formation of diverse N-heterocyclic systems.

Research has demonstrated the utility of the 4,6-dimethoxypyrimidine core in the development of libraries of pyrimidine-N-heterocycle hybrids. nih.govrsc.org While not always starting directly from the carbaldehyde, these studies highlight the importance of the substituted pyrimidine unit in creating novel compounds with potential herbicidal activity. nih.govrsc.org The aldehyde group is a prime site for reactions such as condensation with amines and active methylene (B1212753) compounds, which can lead to the formation of fused heterocyclic systems like pyrido[2,3-d]pyrimidines. nih.gov Such reactions are fundamental in diversity-oriented synthesis, enabling the rapid generation of a multitude of structurally distinct molecules for biological screening. nih.govrsc.org

Design and Synthesis of Functionalized Pyrimidine Derivatives

The aldehyde group in this compound is a gateway for a variety of functionalization reactions, allowing for the introduction of new substituents and the extension of the molecular framework. Classic carbonyl group reactions, such as the Wittig and Knoevenagel condensation reactions, can be employed to create new carbon-carbon bonds at the 2-position of the pyrimidine ring.

Table 1: Key Reactions for Functionalizing this compound

| Reaction Type | Reagents and Conditions | Resulting Functional Group |

| Wittig Reaction | Phosphonium ylides | Alkene |

| Knoevenagel Condensation | Active methylene compounds, base catalyst | α,β-Unsaturated carbonyl or nitrile |

| Reductive Amination | Amines, reducing agent (e.g., NaBH₃CN) | Substituted amine |

| Oxidation | Oxidizing agent (e.g., KMnO₄, PCC) | Carboxylic acid |

| Grignard Reaction | Grignard reagents (R-MgX) | Secondary alcohol |

The synthesis of C2-functionalized pyrimidine derivatives is an active area of research, driven by the diverse pharmacological activities exhibited by these compounds. researchgate.net For instance, the aldehyde can be converted into an alkene through a Wittig reaction, providing a scaffold for further modifications. Similarly, Knoevenagel condensation with compounds containing active methylene groups can yield α,β-unsaturated systems, which are themselves versatile intermediates for Michael additions and other transformations. These reactions significantly expand the chemical space accessible from this compound, enabling the synthesis of a wide range of derivatives with tailored electronic and steric properties.

Applications in Materials Science

The unique molecular structure of this compound also lends itself to applications in the realm of materials science. The presence of multiple coordination sites (nitrogen atoms of the pyrimidine ring and the oxygen atom of the aldehyde) and the potential for hydrogen bonding and π-π stacking interactions make it an attractive component for the design of novel functional materials.

Development of Specialty Polymers and Resins

While direct polymerization of this compound is not commonly reported, its derivatives can serve as functional monomers for the synthesis of specialty polymers. For example, the aldehyde can be converted to a diol via reduction, which can then be used as a monomer in condensation polymerization to form polyesters or polyurethanes. The incorporation of the pyrimidine moiety into the polymer backbone can impart specific properties such as thermal stability, flame retardancy, or altered optical and electronic characteristics. The development of polymers from lignin-derived intermediates, such as those based on 2-pyrone-4,6-dicarboxylic acid, showcases a growing interest in creating polymers from renewable and functionalized aromatic sources. rsc.org This trend suggests a potential future for pyrimidine-based aldehydes in the synthesis of advanced polymeric materials.

Supramolecular Assembly and Co-crystal Engineering

The ability of this compound and its derivatives to participate in non-covalent interactions makes them excellent candidates for supramolecular chemistry and co-crystal engineering. These interactions, including hydrogen bonding and π-π stacking, can direct the self-assembly of molecules into well-defined, ordered structures with unique properties.

A study on the co-crystallization of 2-amino-4,6-dimethoxypyrimidine (B117758) with fumaric acid demonstrated the formation of a robust hydrogen-bonded network. researchgate.net This highlights the potential of the dimethoxypyrimidine scaffold to act as a reliable building block in the construction of supramolecular architectures. The aldehyde group in this compound adds another dimension for directed interactions, potentially forming hydrogen bonds or undergoing reversible reactions to create dynamic supramolecular systems. The design of such systems is crucial for applications in areas like drug delivery and the development of smart materials. nih.govnih.gov

Coordination Chemistry and Metal Complex Formation with Pyrimidine Ligands

The nitrogen atoms of the pyrimidine ring in this compound are excellent coordination sites for metal ions. The aldehyde group can also participate in coordination, either directly or after modification into a more suitable ligand, such as an oxime or a Schiff base. This allows for the construction of a wide variety of metal-organic frameworks (MOFs) and coordination polymers. mdpi.comnih.govrsc.org

Research on a manganese(II) coordination polymer with pyrimidine-2-carboxylate, formed in situ from 2-cyanopyrimidine, demonstrates the ability of the pyrimidine ring to bridge metal centers, leading to extended network structures with interesting magnetic properties. rsc.org The derivatization of the aldehyde group in this compound into various chelating ligands would open up a vast field of coordination chemistry. The resulting metal complexes could find applications in catalysis, sensing, and as luminescent materials. For instance, a luminescent MOF based on a pyrimidine-4,6-dicarboxylate ligand and lead(II) has been reported, showcasing the potential of pyrimidine-based ligands in creating functional materials with novel topologies and photoluminescent properties. researchgate.netmdpi.com

This compound is a highly functionalized and versatile molecule with significant potential in both organic synthesis and materials science. Its reactive aldehyde group, coupled with the electronic properties of the dimethoxypyrimidine core, provides a powerful platform for the synthesis of complex N-heterocycles and a diverse array of functionalized derivatives. Furthermore, its capacity for non-covalent interactions and metal coordination positions it as a promising building block for the development of advanced materials, including specialty polymers, supramolecular assemblies, and functional coordination polymers. As research continues to uncover the full extent of its utility, this compound is poised to become an increasingly important tool for chemists and material scientists.

Intermediates in Agrochemical Research

The pyrimidine scaffold is a cornerstone in the development of modern agrochemicals, particularly herbicides. The specific arrangement of substituents on the pyrimidine ring can be fine-tuned to achieve high efficacy and selectivity against target weed species.

Synthesis of Sulfonylurea Herbicides and Related Pesticide Intermediates

The 4,6-dimethoxypyrimidine moiety is a critical component of many sulfonylurea herbicides. These herbicides act by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants and microbes but is absent in mammals, conferring low toxicity to them. nih.gov

Key industrial intermediates for these herbicides include 2-chloro-4,6-dimethoxypyrimidine (B81016) and 2-amino-4,6-dimethoxypyrimidine. google.comnih.gov this compound serves as a strategic precursor for these and other vital intermediates. The aldehyde functionality is highly versatile; it can be readily converted into various other groups required for the final herbicide structure. For instance, it can be oxidized to a carboxylic acid, reduced to an alcohol, or undergo condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.

The synthesis of sulfonylurea herbicides often involves coupling a substituted pyrimidine amine with a sulfonyl isocyanate or its equivalent. A common industrial route involves reacting 2-amino-4,6-dimethoxypyrimidine with phenyl chloroformate to produce 4,6-dimethoxy-2-[(phenoxycarbonyl)amino]-pyrimidine, another key intermediate. google.com The aldehyde group of this compound provides a synthetic handle to introduce the necessary amino group or other functionalities, making it a valuable starting point for creating libraries of potential new agrochemicals. asianpubs.org

| Herbicide Class | Key Intermediate Core | Role of this compound |

| Sulfonylureas | 2-Amino-4,6-dimethoxypyrimidine | Serves as a synthetic precursor to the essential amine intermediate. |